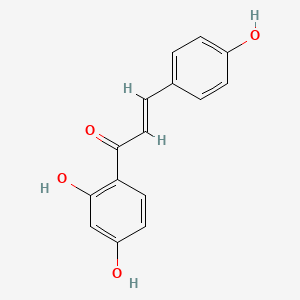

Isoliquiritigenin

Description

This compound is a precursor to several flavonones in many plants.

This compound has been reported in Glycyrrhiza pallidiflora, Morus cathayana, and other organisms with data available.

RN given refers to (E)-isomer; a precursor to many flavonones in many plants

Propriétés

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDRHHKMWQZJHT-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022466 | |

| Record name | Isoliquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

961-29-5, 13745-20-5 | |

| Record name | Isoliquiritigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliquiritigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4,4'-Trihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoliquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4,4'-trihydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoliquiritigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 204 °C | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoliquiritigenin natural sources and distribution

An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Isoliquiritigenin

Introduction

This compound (ISL) is a prominent chalcone, a class of flavonoids characterized by an open C3-C6-C3 skeleton.[1][2] Found in a variety of medicinal plants, it is particularly abundant in the roots of Glycyrrhiza species, commonly known as licorice.[1][3] ISL is the biosynthetic precursor to the flavanone liquiritigenin and is recognized for its extensive pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[4][5][6] Its potent biological effects are frequently attributed to its ability to modulate key cellular signaling pathways, making it a subject of intense research for drug development and therapeutic applications.[7][8] This guide provides a comprehensive overview of the natural sources of this compound, its distribution within these sources, quantitative data, and detailed experimental protocols for its extraction and analysis.

Natural Sources and Distribution

This compound is primarily isolated from a select number of plant families, with the Leguminosae (Fabaceae) family being the most significant source.

-

Glycyrrhiza Species (Licorice): The most well-documented sources of ISL are the roots and rhizomes of licorice plants, including Glycyrrhiza uralensis (Chinese licorice), Glycyrrhiza glabra (European licorice), and Glycyrrhiza inflata.[1][9][10] These plants are perennial herbs whose roots have been used for centuries in traditional medicine.[9] The chalcone is present both in its aglycone form (this compound) and as glycosides like isoliquiritin, which can be hydrolyzed to yield ISL.[11][12]

-

Dalbergia odorifera (Fragrant Rosewood): The heartwood of Dalbergia odorifera, a species of legume, is another notable source of this compound.[13][14][15] This plant has been used in traditional Chinese medicine to treat blood disorders and cardiovascular diseases.[16]

-

Glycine max (Soybean): this compound can also be produced in soybean plants, particularly as a phytoalexin in response to pathogenic attack.[17]

The distribution of ISL is typically concentrated in specific plant tissues, most commonly the roots, rhizomes, and heartwood, where it plays a role in the plant's defense mechanisms.

Quantitative Analysis of this compound Content

The concentration of this compound in natural sources can vary significantly based on the plant species, geographical origin, harvesting time, and the extraction method employed. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Extraction/Analysis Method | This compound Yield | Reference |

| Glycyrrhiza uralensis | Root | Ethanol soaking followed by HSCCC purification | 0.32% (w/w) | [18] |

| Licorice (Glycyrrhiza sp.) | Root | Optimized Ultrasound-Assisted Extraction (UAE) | 0.26 mg/g | [19] |

| Licorice (Glycyrrhiza sp.) | Root | Solid-State Fermentation (A. niger) + UAE | 1.53 mg/g | [20] |

| Licorice (Glycyrrhiza sp.) | Root | Conventional Ethanol Reflux Extraction | ~0.17 mg/g | [20] |

| Licorice (Glycyrrhiza sp.) | Root | Ionic Liquid-Based UAE (ILUAE) | 0.665 mg/g | [21] |

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical steps for research and development. Below are detailed methodologies cited in scientific literature.

Extraction Methodologies

Protocol 1: Conventional Solvent Extraction (Ethanol Reflux) This is a standard method for extracting flavonoids from plant material.

-

Preparation: Weigh 4 g of dried, powdered licorice root and place it in a 250 mL round-bottom flask.[20]

-

Extraction: Add 100 mL of 75% ethanol solution (a 1:25 solid-to-liquid ratio).[20]

-

Reflux: Heat the mixture in a 60°C water bath and perform reflux extraction for 1.5 hours.[20]

-

Filtration: Filter the mixture while hot to collect the liquid filtrate containing the crude extract.[20]

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to yield the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) UAE uses sound energy to enhance extraction efficiency and can often be performed at lower temperatures and for shorter durations than conventional methods.

-

Preparation: Weigh a defined amount of dried, powdered licorice.

-

Solvent Addition: Add an optimized solvent, such as 73% ethanol, at a liquid-to-solid ratio of approximately 19:1.[19]

-

Sonication: Place the mixture in an ultrasonic bath (e.g., 80 kHz frequency) and perform the extraction for a specified time (e.g., ~28 minutes).[19]

-

Separation: Centrifuge the resulting slurry (e.g., at 4000 rpm for 10 minutes) to pellet the solid material.[19]

-

Collection: Collect the supernatant for analysis.

Protocol 3: Ionic Liquid-Based Ultrasound-Assisted Extraction (ILUAE) This method uses ionic liquids as efficient solvents to improve extraction yield.

-

Solvent: Prepare a 0.5 M solution of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as the extraction solvent.[22]

-

Optimization: Optimize parameters such as soaking time, solid-liquid ratio, ultrasonic power, and duration.[22]

-

Extraction: Perform the extraction using the optimized parameters. This method has been shown to be more efficient than conventional solvent extraction.[22]

Isolation and Purification

Protocol: High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a liquid-liquid partition chromatography technique effective for separating and purifying compounds from complex mixtures.

-

Solvent System Selection: Select a suitable two-phase solvent system. A system composed of n-hexane–ethyl acetate–methanol–acetonitrile–water (2:2:1:0.6:2, v/v) has been successfully used.[18]

-

Equilibration: Thoroughly equilibrate the solvent system in a separation funnel at room temperature. The upper phase is used as the stationary phase and the lower phase as the mobile phase.[18]

-

Sample Preparation: Dissolve the crude flavonoid extract in a 1:1 mixture of the upper and lower phases.[18]

-

HSCCC Operation: Fill the HSCCC column with the stationary phase. Inject the sample solution and then begin pumping the mobile phase at a defined flow rate.

-

Fraction Collection: Monitor the effluent with a UV detector and collect fractions corresponding to the peaks.[18]

-

Purity Analysis: Analyze the purity of the collected fractions (containing this compound) using HPLC. This method has yielded ISL with over 98% purity.[18]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the precise quantification of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Discovery C18 (25 cm × 4.6 mm, 5 µm) | Agilent Zorbax SB-C18 (15 cm x 4.6 mm, 5 µm) | Not Specified |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (32:68, v/v) | Gradient: 0.1% Formic Acid in Water (A) and Methanol (B) | Methanol : Water (45:55, v/v) |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection (UV) | 367 nm | Not Specified (MS/MS detection) | 365 nm |

| Temperature | 35°C | Not Specified | 25°C |

| Reference | [18] | [23] | [19] |

Experimental Workflow Diagram

Caption: General experimental workflow for the extraction and quantification of this compound.

Biological Activity and Key Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways. It is particularly known as a potent activator of the Nrf2 antioxidant pathway and an inhibitor of pro-inflammatory pathways like NF-κB and MAPK.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid-2-related factor 2) pathway is the primary cellular defense against oxidative stress.[7] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. ISL disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus.[7][24] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of Phase II detoxification and antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4][24] This action enhances the cell's ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[7][8]

Caption: ISL-mediated activation of the Nrf2 antioxidant response pathway.

Inhibition of Pro-inflammatory Pathways (NF-κB & MAPK)

Chronic inflammation is a key driver of many diseases. This compound demonstrates significant anti-inflammatory activity by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[24][25] In response to inflammatory stimuli like lipopolysaccharide (LPS), ISL prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[1][25]

Caption: ISL-mediated inhibition of the NF-κB and MAPK pro-inflammatory pathways.

Other Notable Pathways

-

VEGF/VEGFR-2 Pathway: In cancer biology, ISL has been shown to inhibit angiogenesis (the formation of new blood vessels) by targeting the VEGF/VEGFR-2 signaling pathway. It can suppress the expression of Vascular Endothelial Growth Factor (VEGF) and directly block the kinase activity of its receptor, VEGFR-2.[3]

-

NLRP3 Inflammasome: ISL can inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response that can contribute to inflammation when dysregulated.[4][26]

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Product this compound Activates GABAB Receptors to Decrease Voltage-Gate Ca2+ Channels and Glutamate Release in Rat Cerebrocortical Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary Compound this compound Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Activates Nuclear Factor Erythroid-2 Related Factor 2 to Suppress the NOD-Like Receptor Protein 3 Inflammasome and Inhibits the NF-κB Pathway in Macrophages and in Acute Lung Injury [frontiersin.org]

- 5. The Voyage of Natural Chalcone: this compound [ouci.dntb.gov.ua]

- 6. Surveying the Therapeutic Potentials of this compound (ISL): A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemical and Pharmacological Role of Liquiritigenin and this compound From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound, one of the antispasmodic principles of Glycyrrhiza ularensis roots, acts in the lower part of intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Three new flavonoids and antiallergic, anti-inflammatory constituents from the heartwood of Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. innerpath.com.au [innerpath.com.au]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tautobiotech.com [tautobiotech.com]

- 19. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]

- 20. Optimization of response surface methodology for the extraction of this compound from Aspergillus niger solid-state fermentation of licorice and its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development of sample preparation method for this compound, liquiritin, and glycyrrhizic acid analysis in licorice by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The application of HPLC-MS/MS to studies of pharmacokinetics and interconversion of this compound and neothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Anti-inflammation of this compound via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound exerts antioxidative and anti-inflammatory effects via activating the KEAP-1/Nrf2 pathway and inhibiting the NF-κB and NLRP3 pathways in carrageenan-induced pleurisy - Food & Function (RSC Publishing) [pubs.rsc.org]

The Biosynthesis of Isoliquiritigenin in Glycyrrhiza Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoliquiritigenin, a chalcone flavonoid, is a key precursor to a vast array of bioactive compounds in Glycyrrhiza species, commonly known as licorice. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory networks, and quantitative data on metabolite accumulation. Furthermore, it offers comprehensive experimental protocols for the analysis of this pathway, aiming to equip researchers and drug development professionals with the necessary knowledge to explore and manipulate this crucial metabolic route for enhanced production of valuable phytochemicals.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide variety of secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield 4-coumaroyl-CoA, a critical intermediate. From this point, the dedicated flavonoid biosynthesis branch leads to the formation of this compound.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid, the first committed step of the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to form 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates 4-coumaric acid by ligating it with Coenzyme A, resulting in the formation of 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS): As the first rate-limiting enzyme in the flavonoid biosynthetic pathway, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[1]

-

Chalcone Reductase (CHR): This enzyme, belonging to the aldo-keto reductase (AKR) superfamily, acts in concert with CHS to reduce an intermediate in the chalcone formation process, leading to the synthesis of 6'-deoxychalcone, which then forms this compound.[2][3] The exact substrate for CHR has been a subject of investigation, with evidence suggesting it acts on a polyketide intermediate of the CHS reaction.[4]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by a complex of transcription factors belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[5][6] This MBW complex binds to the promoter regions of the biosynthetic genes, such as CHS, activating their expression.

In Glycyrrhiza uralensis, several MYB and bHLH transcription factors have been identified to be involved in the regulation of flavonoid biosynthesis. For instance, the MYB transcription factors GlMYB4 and GlMYB88 have been shown to positively regulate flavonoid synthesis in response to methyl jasmonate (MeJA) elicitation.[7] MYB transcription factors can directly affect the expression of the CHS gene.[8] The bHLH transcription factors are also crucial, with studies indicating their involvement in anthocyanin and other flavonoid biosynthetic pathways in various plants.[9][10]

Quantitative Data Presentation

The concentration of this compound and its derivatives varies significantly among different Glycyrrhiza species and even within different plant parts and cultivation conditions. The following tables summarize some of the reported quantitative data.

| Compound | Glycyrrhiza Species | Plant Part/Culture Condition | Concentration/Yield | Reference |

| This compound | G. uralensis | Hairy Root Culture | Highest producing line | [11] |

| This compound | G. glabra | Hairy Root Culture | - | [12] |

| This compound | G. uralensis | Root | Varies between species | [13] |

| Liquiritigenin | G. uralensis | Root | Varies between species | [13] |

| Isoliquiritin | G. uralensis | Root | Varies between species | [13] |

| Glycyrrhizic acid | G. uralensis | Root | Varies between species | [13] |

| Liquiritin | G. uralensis | - | 0.023 mg/mL (LOD), 0.070 mg/mL (LOQ) | [14] |

| Liquiritigenin | G. uralensis | - | 0.022 mg/mL (LOD), 0.068 mg/mL (LOQ) | [14] |

| Isoliquiritin | G. uralensis | - | 0.003 mg/mL (LOD), 0.010 mg/mL (LOQ) | [14] |

Table 1: Concentration of this compound and Related Flavonoids in Glycyrrhiza Species.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax | Reference |

| Chalcone Synthase (CHS) | Arabidopsis thaliana | p-coumaroyl-CoA | - | - | [15] |

| Chalcone Synthase (CHS) | Zea mays | p-coumaroyl-CoA | - | - | [15] |

Table 2: Kinetic Parameters of Chalcone Synthase from Different Plant Species (Data for Glycyrrhiza species is currently limited). [16][17]

Experimental Protocols

Chalcone Synthase (CHS) Enzyme Assay (Spectrophotometric)

This assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at approximately 370 nm.

Materials:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

50 µM p-coumaroyl-CoA

-

150 µM Malonyl-CoA

-

Purified CHS enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, 50 µM p-coumaroyl-CoA, and the purified CHS enzyme (e.g., 1-5 µg). The final reaction volume is typically 200 µL.

-

Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding 150 µM malonyl-CoA.

-

Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes using a spectrophotometer.

-

The initial linear rate of the reaction is used to calculate the enzyme activity.

HPLC Analysis of Flavonoids in Glycyrrhiza Tissue

This protocol outlines the extraction and quantification of this compound and other flavonoids from Glycyrrhiza plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Glycyrrhiza root powder

-

Methanol

-

Acetonitrile

-

Phosphoric acid

-

HPLC system with a C18 column and UV detector

-

Standards for this compound, liquiritin, and glycyrrhizic acid

Procedure:

-

Extraction:

-

Accurately weigh about 1.0 g of powdered licorice root.

-

Add 50 mL of methanol and sonicate for 30 minutes.

-

Filter the extract and bring the filtrate to a final volume of 50 mL with methanol.

-

-

HPLC Conditions:

-

Column: ODS column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.05% phosphoric acid in water (B). A typical gradient could be: 0–8 min, 20% A; 8–30 min, 20%–35% A; 30–35 min, 35%–45% A; 35–50 min, 55% A.[13]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 365 nm for this compound and isoliquiritin, and 237 nm for liquiritin and glycyrrhizic acid.[13]

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound, liquiritin, and glycyrrhizic acid of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample extract and determine the concentration of the target flavonoids by comparing their peak areas to the calibration curve.

-

Real-Time RT-PCR for Gene Expression Analysis

This protocol describes the analysis of the expression levels of key biosynthetic genes (e.g., CHS, CHR) in Glycyrrhiza tissues.

Materials:

-

Glycyrrhiza tissue sample

-

RNA extraction kit

-

cDNA synthesis kit

-

Real-time PCR system

-

SYBR Green or TaqMan probes

-

Gene-specific primers for target and reference genes

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the Glycyrrhiza tissue sample using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

Real-Time PCR:

-

Prepare the real-time PCR reaction mixture containing cDNA template, SYBR Green or TaqMan probe, forward and reverse primers for the target gene, and a reference gene (e.g., actin or GAPDH).

-

Perform the real-time PCR using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Conclusion

The biosynthesis of this compound in Glycyrrhiza species is a well-defined pathway that presents numerous opportunities for scientific investigation and metabolic engineering. A thorough understanding of the key enzymes, their regulation by transcription factors, and the quantitative aspects of metabolite production is essential for developing strategies to enhance the yield of this and other valuable downstream flavonoids. The experimental protocols provided in this guide offer a solid foundation for researchers to delve into the intricacies of this important metabolic pathway. Further research focusing on the kinetic characterization of Glycyrrhiza-specific enzymes and the detailed elucidation of the regulatory network will be crucial for unlocking the full potential of licorice as a source of valuable pharmaceuticals and nutraceuticals.

References

- 1. escholar.umt.edu.pk [escholar.umt.edu.pk]

- 2. Involvement of chalcone reductase in the soybean isoflavone metabolon: identification of GmCHR5, which interacts with 2-hydroxyisoflavanone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discover.library.noaa.gov [discover.library.noaa.gov]

- 7. Two responses to MeJA induction of R2R3-MYB transcription factors regulate flavonoid accumulation in Glycyrrhiza uralensis Fisch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two responses to MeJA induction of R2R3-MYB transcription factors regulate flavonoid accumulation in Glycyrrhiza uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome-wide identification and expression analysis of bHLH gene family revealed their potential roles in abiotic stress response, anthocyanin biosynthesis and trichome formation in Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycyrrhizin and this compound production by hairy root culture of Glycyrrhiza glabra | Semantic Scholar [semanticscholar.org]

- 12. Advancing Glycyrrhiza glabra L. Cultivation and Hairy Root Transformation and Elicitation for Future Metabolite Overexpression [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]

Isoliquiritigenin from Licorice Root: An In-depth Technical Guide to Extraction and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for extracting and isolating isoliquiritigenin (ISL), a bioactive chalcone from licorice root (Glycyrrhiza spp.). The document details various extraction and purification techniques, presenting comparative quantitative data to inform methodological selection. Furthermore, it elucidates key signaling pathways modulated by this compound, offering valuable context for drug development and pharmacological research.

Introduction to this compound

This compound (2',4',4-trihydroxychalcone) is a flavonoid found in licorice root, a medicinal plant with a long history of use in traditional medicine. As a prominent bioactive constituent, ISL has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties. These therapeutic potentials have positioned this compound as a promising candidate for drug development. The effective extraction and isolation of high-purity this compound are critical first steps in harnessing its full therapeutic potential.

Extraction Methodologies: A Comparative Analysis

The extraction of this compound from licorice root can be accomplished through several methods, each with its own set of advantages and limitations. The choice of method often depends on factors such as desired yield, purity, scalability, and environmental considerations. This section provides a comparative analysis of common extraction techniques.

Table 1: Comparison of this compound Extraction Methods

| Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (mg/g of dry root) | Reference |

| Conventional Solvent Extraction | 75% Ethanol | 1:25 | 60 | 1.5 h | ~0.17 | [1] |

| Ultrasonic-Assisted Extraction (UAE) | 73.25% Ethanol | 1:19.1 | Ambient | 27.8 min | 0.26 | [1] |

| Ionic Liquid-Based UAE | 0.3 M [BMIM]Br | 1:16.16 | 60 | 120 min | 0.665 | [2] |

| Acid Hydrolysis followed by UAE | 1 M HCl then 80% Ethanol | 1:5 then 1:10 | 90 (hydrolysis) | 2 h (hydrolysis) + 20 min (UAE) | 2.47 (as ‰) | [3] |

| Solid-State Fermentation (A. niger) followed by UAE | Water (fermentation) then 75% Ethanol | 1:2 (fermentation) | Ambient (fermentation) | 4 days (fermentation) + 1.5 h (UAE) | 1.53 | [4] |

Purification Strategies for High-Purity this compound

Following initial extraction, the crude extract contains a mixture of compounds. Purification is therefore a crucial step to isolate this compound to a high degree of purity. This section explores two effective methods for this purpose: macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).

Table 2: Comparison of this compound Purification Methods

| Method | Stationary Phase/Resin | Mobile Phase/Eluent | Initial Purity (%) | Final Purity (%) | Recovery (%) | Reference |

| Macroporous Resin Chromatography | ADS-F8 | 80% Ethanol | 3.55 | 27.77 | 80.1 | [5] |

| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2, v/v) | Lower phase of the solvent system | Not specified | 98.3 | Not specified | [6] |

Experimental Protocols

This section provides detailed protocols for the extraction and purification of this compound based on the reviewed literature.

Ultrasonic-Assisted Extraction (UAE) Protocol

This protocol is optimized for the efficient extraction of this compound from licorice root powder.

Materials:

-

Dried licorice root powder (40-60 mesh)

-

73.25% Ethanol in deionized water

-

Ultrasonic bath

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered licorice root and transfer to a 250 mL flask.

-

Add 191 mL of 73.25% ethanol to achieve a solid-to-liquid ratio of 1:19.1.

-

Place the flask in an ultrasonic bath and sonicate for 27.82 minutes at ambient temperature.

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50-60°C to obtain the crude extract.

Macroporous Resin Purification Protocol

This protocol describes the enrichment of this compound from a crude extract using ADS-F8 macroporous resin.

Materials:

-

Crude licorice extract containing this compound

-

ADS-F8 macroporous resin

-

Glass column

-

Deionized water

-

80% Ethanol in deionized water

-

Peristaltic pump

Procedure:

-

Resin Preparation: Pre-treat the ADS-F8 resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

-

Column Packing: Pack a glass column with the pre-treated ADS-F8 resin.

-

Adsorption: Dissolve the crude extract in deionized water to a final this compound concentration of approximately 0.25 mg/mL. Load the solution onto the column at a flow rate of 1.5 mL/min at 20°C. The loading volume should be approximately 2 bed volumes (BV).

-

Washing: Wash the column with deionized water to remove impurities.

-

Desorption: Elute the adsorbed compounds with 2 BV of 80% ethanol at a flow rate of 1.5 mL/min.

-

Collection and Concentration: Collect the eluate containing the enriched this compound and concentrate it using a rotary evaporator.

Experimental Workflow and Signaling Pathways

Visual representations of the experimental workflow and the signaling pathways modulated by this compound are provided below to facilitate understanding.

Caption: Experimental workflow for this compound extraction and purification.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.[7][8][9]

Caption: this compound activates the Nrf2/ARE antioxidant pathway.[10][11][12]

Conclusion

This technical guide provides a detailed framework for the extraction and isolation of this compound from licorice root, tailored for a scientific audience. The presented data and protocols offer a basis for selecting and optimizing methods to obtain high-purity this compound for research and drug development purposes. The elucidation of its interaction with key signaling pathways further underscores its therapeutic potential and provides a rationale for its continued investigation.

References

- 1. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]

- 2. A Study of the Ionic Liquid-Based Ultrasonic-Assisted Extraction of this compound from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 4. Optimization of response surface methodology for the extraction of this compound from Aspergillus niger solid-state fermentation of licorice and its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. One step isolation and purification of liquiritigenin and this compound from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits proliferation and metastasis of MKN28 gastric cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Activates Nuclear Factor Erythroid-2 Related Factor 2 to Suppress the NOD-Like Receptor Protein 3 Inflammasome and Inhibits the NF-κB Pathway in Macrophages and in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis and Derivatization of Isoliquiritigenin

For Researchers, Scientists, and Drug Development Professionals

Isoliquiritigenin (ISL), a prominent chalcone flavonoid primarily sourced from the licorice root (Glycyrrhiza species), has garnered significant attention within the scientific community.[1][2] Its diverse pharmacological profile, encompassing anti-inflammatory, antioxidant, and anticancer properties, establishes it as a promising candidate for drug development.[2][3][4] However, challenges such as low water solubility and moderate biological activity in some contexts necessitate chemical modification to enhance its therapeutic potential.[5][6][7] This technical guide provides an in-depth overview of the chemical synthesis of this compound and explores various derivatization strategies aimed at augmenting its efficacy and drug-like properties.

Chemical Synthesis of this compound

The total synthesis of this compound is crucial for ensuring a consistent and scalable supply for research and development, independent of natural extraction yields. The most prevalent and efficient methods involve condensation reactions to construct the core chalcone scaffold.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most widely adopted method for synthesizing this compound. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.

-

Conventional Route: A common approach uses 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde as the primary starting materials.[8] The reaction often requires the protection of hydroxyl groups before condensation, followed by a deprotection step, which can add complexity to the process.[9]

-

Optimized Route: An alternative and more direct strategy utilizes paeonol (2-hydroxy-4-methoxyacetophenone) and p-hydroxybenzaldehyde. This method proceeds through a 4'-methoxy-2',4-dihydroxychalcone intermediate. A subsequent demethylation step, often using a strong acid like hydrobromic acid, yields the final this compound product.[9] This approach can achieve a high total yield of up to 85% with product purity exceeding 96%.[9]

Key Reaction Parameters:

-

Catalysts: Alkaline catalysts such as barium hydroxide (Ba(OH)₂) or potassium hydroxide (KOH) are typically employed.

-

Solvents: Methanol is a commonly used solvent for the condensation step.[8]

-

Temperature: The reaction is often carried out at temperatures ranging from room temperature to around 45°C.[8][9]

Caption: General Workflow for Claisen-Schmidt Synthesis of this compound.

Synthesis Data Summary

| Method | Starting Materials | Catalyst/Reagents | Solvent | Yield | Purity | Reference |

| Claisen-Schmidt | Paeonol, p-Hydroxybenzaldehyde | Alkaline Catalyst, HBr | - | ~85% | >96% | [9] |

| Aldol Addition | 2,4-Dihydroxyacetophenone, 4-Hydroxybenzaldehyde | Ba(OH)₂ | MeOH | ~78% | - | [8] |

| Friedel-Crafts | 4-Alkoxycinnamic acid, 1,3-Alkoxybenzene | - | - | - | - | [10] |

Experimental Protocol: Claisen-Schmidt Synthesis via Paeonol

This protocol is adapted from a patented method demonstrating a high-yield synthesis.[9]

-

Condensation:

-

Dissolve paeonol (1 mol) and p-hydroxybenzaldehyde (1 mol) in a suitable solvent (e.g., ethanol).

-

Add an alkaline catalyst (e.g., a concentrated aqueous solution of KOH) dropwise to the mixture while stirring at room temperature.

-

Continue stirring for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the intermediate, 4'-methoxy-2',4-dihydroxychalcone.

-

Filter, wash the solid with water, and dry.

-

-

Demethylation:

-

Add the dried intermediate to a solution of hydrobromic acid (e.g., 48% HBr).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture and pour it into ice water to precipitate the crude this compound.

-

-

Purification:

-

Filter the crude product.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Confirm the structure and purity using analytical techniques such as NMR, MS, and HPLC.

-

Derivatization of this compound

Derivatization of the this compound scaffold is a key strategy to overcome limitations like poor water solubility and to enhance biological activity and target specificity.[5][6] Modifications typically target the hydroxyl groups on the A and B rings.

Amino Acid Ester Derivatives

Esterification of ISL with amino acids is a common approach to improve solubility and potentially enhance selectivity towards cancer cells.[5] The introduction of an amino acid moiety can leverage amino acid transporters that are often overexpressed in tumor cells.

A study describes the synthesis of 21 amino acid ester derivatives of ISL.[5] One derivative, compound 9, demonstrated significantly improved inhibitory effects on human cervical cancer (Hela) cells (IC₅₀ = 14.36 μM) compared to the parent ISL (IC₅₀ = 126.5 μM) and the standard drug 5-FU (IC₅₀ = 33.59 μM).[5][7]

Caption: Synthesis of ISL Amino Acid Ester Derivatives.

Aminomethylated Derivatives

The Mannich reaction is employed to introduce aminomethyl groups into the ISL structure, which can enhance water solubility and antitumor activity.[11] This modification typically occurs on the A ring of the chalcone. A series of novel aminomethylated derivatives were synthesized, with some showing strong cytotoxic activities against various cancer cell lines.[11][12] One derivative demonstrated superior in vivo tumor growth inhibition (71.68%) compared to this compound itself.[11][12]

Summary of this compound Derivatives and Biological Activity

| Derivative Type | Modification Strategy | Key Reagents | Enhanced Activity | Example (IC₅₀) | Reference |

| Amino Acid Esters | Esterification | EDC·HCl, DMAP, Boc-Amino Acids | Anticancer (Cervical) | Compound 9: 14.36 µM (Hela cells) | [5][7] |

| Aminomethylated | Mannich Reaction | Formaldehyde, Secondary Amines | Anticancer (Prostate, Breast) | - | [11][12] |

| C-Glucosylated | Claisen-Schmidt with C-glucosylated benzaldehyde | - | Aldose Reductase Inhibition | 21 µM | [13] |

| Halogenated | Halogenation | - | DAPK1 Inhibition | - | [14] |

Experimental Protocol: Synthesis of ISL Amino Acid Ester Derivatives

This protocol is based on the methodology for synthesizing amino acid ester derivatives of ISL.[5]

-

Reaction Setup:

-

Dissolve this compound (1.0 mmol), a Boc-protected amino acid (3.0 mmol), and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (CH₂Cl₂).

-

Cool the mixture in an ice-water bath.

-

-

Coupling:

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to the reaction mixture.

-

Allow the reaction to proceed under the ice-water bath conditions, monitoring its progress with TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.

-

Purify the crude residue using silica gel column chromatography to isolate the final amino acid ester derivative.

-

Characterize the final product using NMR and HRMS to confirm its structure.[5]

-

Signaling Pathways Modulated by this compound and Derivatives

The therapeutic effects of ISL and its derivatives are attributed to their ability to modulate multiple key cellular signaling pathways involved in cancer and inflammation.

PI3K/Akt/mTOR Pathway (Anticancer)

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a common feature in many cancers. An amino acid ester derivative of ISL, compound 9, was shown to induce apoptosis and autophagy in human cervical cancer cells by inhibiting this pathway.[5][7][15]

References

- 1. Perspectives on the Role of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review: The Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of this compound: biological effects and molecular mechanisms [jcps.bjmu.edu.cn]

- 4. Surveying the Therapeutic Potentials of this compound (ISL): A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Activity of this compound Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Activity of this compound Amino Acid Ester Derivatives [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Synthesis Process of this compound [bbr.nefu.edu.cn]

- 9. CN109694311B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 10. US20170158661A1 - A method of preparing a liquiritigenin precursor - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of this compound | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and optimization of this compound as a death-associated protein kinase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antitumor Activity of this compound Amino Acid Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Isoliquiritigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the characterization of isoliquiritigenin, a prominent chalcone with significant pharmacological interest. The following sections detail the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data and the corresponding experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its chemical structure.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 7.77 | d | 4.2 |

| H-β | 7.76 | d | 4.2 |

| H-2', H-6' | 7.76 | d | 8.3 |

| H-3', H-5' | 6.83 | d | 8.3 |

| H-3 | 6.29 | dd | 2.3 |

| H-5 | 6.42 | dd | 9.0, 2.3 |

| H-6 | 8.17 | d | 9.0 |

Note: Data presented is a synthesis from multiple sources and may vary slightly based on the solvent and instrument used.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | 127.4 (example value) |

| C-2', C-6' | 130.4 (example value) |

| C-3', C-5' | 116.0 (example value) |

| C-4' | 160.0 (example value) |

| C-1 | 113.2 (example value) |

| C-2 | 165.0 (example value) |

| C-3 | 102.8 (example value) |

| C-4 | 164.5 (example value) |

| C-5 | 108.2 (example value) |

| C-6 | 132.5 (example value) |

| C-α | 117.9 |

| C-β | 144.7 |

| C=O | 192.0 |

Note: The provided ¹³C NMR data is illustrative. Specific chemical shifts can be found in various research articles. The values for C-α, C-β, and C=O are explicitly mentioned as characteristic of the chalcone structure.[1]

Experimental Protocol

A standard protocol for obtaining NMR spectra of flavonoids like this compound involves the following steps:

-

Sample Preparation : 3-5 mg of the purified this compound sample is dissolved in approximately 600-700 µL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup : The NMR experiments are typically performed on a high-field spectrometer, such as a 600 MHz instrument.[2][3] The probe temperature is maintained at a constant value, for instance, 298.0 K.[3]

-

¹H NMR Acquisition : A standard one-dimensional ¹H NMR spectrum is acquired using a zg30 pulse sequence.[3] Key parameters include a spectral width of around 12,000 Hz, an acquisition time of approximately 3-4 seconds, a relaxation delay (D1) of 1-10 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[3]

-

¹³C NMR Acquisition : A one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.

-

2D NMR (Optional but Recommended) : For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[2][4][5]

-

Data Processing : The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to obtain the final NMR spectrum. The chemical shifts are then referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Data Presentation

Table 3: Mass Spectrometric Data for this compound

| Ionization Mode | Ion | m/z (Mass-to-Charge Ratio) |

| EI | [M]⁺ | 256 |

| ESI | [M+H]⁺ | 257 |

| ESI | [M-H]⁻ | 255 |

| ESI | [M+Na]⁺ | 279 |

Note: The observed ions and their m/z values depend on the ionization technique used. EI-MS often shows the molecular ion peak [M]⁺, while ESI-MS typically shows protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules, as well as adducts like [M+Na]⁺.[1]

Experimental Protocol

A general protocol for the mass spectrometric analysis of flavonoids is as follows:

-

Sample Preparation : A dilute solution of the purified this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or acetic acid to promote ionization in positive ion mode, or a weak base for negative ion mode.[6]

-

Instrumentation : The analysis is typically performed using a liquid chromatography-mass spectrometry (LC-MS) system.[7][8][9] This involves an HPLC or UHPLC system coupled to a mass spectrometer, which can be a triple quadrupole, time-of-flight (TOF), or Orbitrap analyzer.[6][10]

-

Chromatographic Separation (LC-MS) : The sample is injected into the LC system and separated on a C18 column using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[8]

-

Mass Spectrometric Analysis : The eluent from the LC column is introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source.[6] The mass spectrometer is operated in either positive or negative ion mode to detect the protonated or deprotonated molecular ions, respectively.[11]

-

Tandem MS (MS/MS) : To obtain structural information, tandem mass spectrometry (MS/MS) is performed.[12][13] The molecular ion of interest is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.[12] This provides a characteristic fragmentation pattern that aids in structure elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For flavonoids like this compound, the UV-Vis spectrum is characterized by two major absorption bands, which are related to the electronic transitions within the aromatic rings and the conjugated system.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound

| Band | Wavelength (λmax, nm) |

| Band I | ~374 |

| Band II | ~240-280 |

Note: Band I is associated with the cinnamoyl system (B-ring and the C3-bridge), while Band II corresponds to the benzoyl system (A-ring). The exact λmax can vary depending on the solvent.[14]

Experimental Protocol

The UV-Vis spectrum of this compound can be obtained using the following protocol:

-

Sample Preparation : A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent such as ethanol or methanol.[14] A series of dilutions are then made to obtain solutions of different concentrations.[14]

-

Instrumentation : A double-beam UV-Vis spectrophotometer is used for the analysis. The instrument is first calibrated using a blank solution (the pure solvent).

-

Spectral Acquisition : The sample solution is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of 200 to 600 nm.[14]

-

Analysis with Shift Reagents (Optional) : To gain more structural information, shift reagents such as aluminum chloride (AlCl₃), sodium methoxide (NaOMe), sodium acetate (NaOAc), and boric acid (H₃BO₃) can be added to the sample solution.[15][16] The resulting shifts in the absorption maxima can help to identify the location of free hydroxyl groups on the flavonoid skeleton. For example, AlCl₃ is commonly used to detect hydroxyl groups with a neighboring keto group.[16]

-

Data Analysis : The wavelengths of maximum absorbance (λmax) are determined from the spectrum. If a concentration-response curve is generated, the molar absorptivity can be calculated using the Beer-Lambert law.[14]

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Identification of Flavonoids Using UV-Vis and MS Spectra | Springer Nature Experiments [experiments.springernature.com]

- 8. The application of HPLC-MS/MS to studies of pharmacokinetics and interconversion of this compound and neothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inclusion Complex of this compound With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsdjournal.org [rsdjournal.org]

Isoliquiritigenin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoliquiritigenin (ISL) is a chalcone, a type of flavonoid, naturally occurring in a variety of plants, most notably in the roots of licorice (Glycyrrhiza species).[1][2] It is recognized for its distinctive yellow to orange crystalline appearance.[3] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, details key experimental protocols for its study, and illustrates its engagement with critical cellular signaling pathways.

Physical and Chemical Properties

This compound is a relatively small molecule with a molecular weight of approximately 256.25 g/mol .[2][3][4][5][6][7] Its chemical formula is C₁₅H₁₂O₄.[1][2][3][4][5][6][7] The structural features of this compound, including its hydroxylated phenyl rings, contribute to its chemical reactivity and biological activity. It is a hydrophobic molecule and is practically insoluble in water.[8]

Table 1: Physical and Chemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 256.25 g/mol | [3][4][5][6][7] |

| Appearance | Light yellow to orange crystalline solid | [1][3][9] |

| Melting Point | 197 - 204 °C | [8][9] |

| Solubility | ||

| Water | <0.1 mg/mL (practically insoluble) | [3][8][10] |

| DMSO | ≥12.4 mg/mL, ~20 mg/mL | [1][3][6][10] |

| Ethanol | ~5 mg/mL, 10 mg/mL, 26 mg/mL | [1][3][10] |

| Methanol | 10 mg/mL | [3] |

| Dimethyl formamide (DMF) | ~20 mg/mL | [1] |

| logP | 3.04 - 3.63 | [8] |

| pKa (Strongest Acidic) | 7.11 | [8] |

| UV/Vis. λmax | 372 nm | [1] |

| Storage | -20°C | [1][6] |

| Stability | ≥ 4 years at -20°C | [1] |

Key Experimental Protocols

Extraction and Isolation from Glycyrrhiza uralensis

A common method for obtaining this compound is through extraction from the dried roots of Glycyrrhiza uralensis.

Methodology:

-

Sample Preparation: The dried roots are pulverized into a fine powder.

-

Extraction: The powdered sample is subjected to soaking extraction with 90% ethanol at room temperature for 24 hours. This process is typically repeated twice with fresh solvent.

-

Filtration and Concentration: The ethanol extracts are combined, filtered, and then concentrated under reduced pressure to yield a syrup-like ointment.

-

Liquid-Liquid Extraction: The ointment is dissolved in hot water and then partitioned with ether to remove non-polar compounds. The aqueous layer is subsequently extracted with ethyl acetate.

-

Final Concentration: The ethyl acetate extracts are combined and evaporated to dryness under reduced pressure to yield the crude flavonoid extract containing this compound.[11]

-

Purification: High-speed counter-current chromatography (HSCCC) can be employed for the one-step isolation and purification of liquiritigenin and this compound from the crude extract.[11][12] A two-phase solvent system of n-hexane–ethyl acetate–methanol–acetonitrile–water (2:2:1:0.6:2, v/v) is effective for this separation.[11][12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the quantification of this compound in various samples.

Methodology:

-

Chromatographic System: A reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm) is commonly used.[11]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and 0.5% aqueous acetic acid (32:68.5, v/v).[13]

-

Flow Rate: A flow rate of 1.0 mL/min is generally applied.[13]

-

Detection: UV detection is performed at 367 nm or 350 nm.[11][13]

-

Quantification: A standard curve is generated using known concentrations of pure this compound to quantify the amount in the sample.[13]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

The chemical structure of this compound is confirmed using NMR and MS.

-

¹H-NMR and ¹³C-NMR: These techniques provide detailed information about the hydrogen and carbon framework of the molecule, respectively, allowing for unambiguous structural elucidation.[11][12]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This method is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.[11][12]

Cell Viability Assays (MTT Assay)

The effect of this compound on cell proliferation and cytotoxicity is frequently assessed using the MTT assay.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a desired density and allowed to adhere overnight.[8]

-

Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).[8]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours.[8][14]

-

Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).[8]

-

Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.[8][14] The absorbance is proportional to the number of viable cells.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in signaling pathways affected by this compound.

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed to extract total proteins.[1]

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable method, such as the bicinchoninic acid (BCA) assay.[1]

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride or nitrocellulose).[8]

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.[8]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]

Biological Activities and Signaling Pathways

This compound exerts its biological effects by modulating a variety of cellular signaling pathways.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by targeting key inflammatory pathways.

-

NF-κB Pathway: It inhibits the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation.[2][10] this compound can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[15]

-

MAPK Pathway: this compound has been shown to restrain the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of p38, ERK, and JNK, which are involved in the production of pro-inflammatory mediators.[10][15]

-

NLRP3 Inflammasome: It also suppresses the NOD-like receptor protein 3 (NLRP3) inflammasome pathway, which is involved in the maturation and secretion of pro-inflammatory cytokines.[10]

Antioxidant Effects

The antioxidant properties of this compound are largely mediated through the activation of the Nrf2 signaling pathway.

-

Nrf2/ARE Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.[5][10] This activation helps to protect cells from oxidative stress.[5]

Anticancer Effects

This compound exhibits antitumor activities by influencing multiple signaling pathways involved in cell proliferation, apoptosis, and migration.

-

PI3K/AKT Pathway: It has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[1][7][16] By downregulating the phosphorylation of AKT and its downstream targets like mTOR, this compound can induce apoptosis and inhibit cancer cell growth.[1]

-

STAT3 Pathway: this compound can also suppress the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in tumor cell proliferation, survival, and angiogenesis.[8]

-

Apoptosis Induction: this compound induces apoptosis through the mitochondrial pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspases.[1][8]

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for scientists and researchers working with this versatile flavonoid.

References

- 1. This compound inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for Anti-Inflammatory Activity of this compound, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tautobiotech.com [tautobiotech.com]

- 12. One step isolation and purification of liquiritigenin and this compound from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of response surface methodology for the extraction of this compound from Aspergillus niger solid-state fermentation of licorice and its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Anti-inflammation of this compound via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The inhibitory effect of this compound on the proliferation of human arterial smooth muscle cell - PMC [pmc.ncbi.nlm.nih.gov]

Isoliquiritigenin: An In-depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoliquiritigenin (ISL) is a chalcone, a type of flavonoid, naturally occurring in licorice root and other plants. It has garnered significant scientific interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its core molecular targets and signaling pathways. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, influencing a range of cellular processes from proliferation and survival to inflammation and oxidative stress. The following sections detail its primary mechanisms of action observed in in vitro studies.

Anticancer Activity

ISL has demonstrated potent anticancer effects across a variety of cancer cell lines. Its primary mechanisms include the induction of apoptosis, autophagy, and cell cycle arrest, as well as the inhibition of cancer cell proliferation and migration.

1. Induction of Apoptosis:

This compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. This is often characterized by the cleavage of caspase-3 and poly-(ADP-ribose)-polymerase (PARP), an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, and the release of cytochrome c. In some cancer cell lines, such as human lung cancer cells, ISL-induced apoptosis is associated with increased expression of Bim and reduced expression of Bcl-2.[1] In human melanoma cells, ISL induces apoptosis by elevating reactive oxygen species (ROS) levels.[2]

2. Modulation of Autophagy: